ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
CAS No.: 1024795-93-4
Cat. No.: VC4349355
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024795-93-4 |
|---|---|
| Molecular Formula | C16H18FN3O2 |
| Molecular Weight | 303.337 |
| IUPAC Name | ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate |
| Standard InChI | InChI=1S/C16H18FN3O2/c1-2-22-16(21)13(11-18)12-19-7-9-20(10-8-19)15-5-3-14(17)4-6-15/h3-6,12H,2,7-10H2,1H3/b13-12+ |
| Standard InChI Key | VUXDOBQDOXGLEA-OUKQBFOZSA-N |
| SMILES | CCOC(=O)C(=CN1CCN(CC1)C2=CC=C(C=C2)F)C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate is C₁₆H₁₈FN₃O₂, with a molecular weight of 303.33 g/mol . The E-configuration of the propenoate double bond ensures a trans arrangement, critical for spatial interactions in potential biological targets.
Stereochemical and Electronic Features
The compound’s InChI notation (InChI=1S/C16H18FN3O2/c1-2-22(21)13(11(18)12)19(8)/C(=C/N(CCCN(CCCN(CCCN))C(F)))#N/b13-12+) and SMILES string (CCOC(=O)/C(=C/N(CCN(CCNC(F)))F)/C#N) confirm the piperazine ring’s substitution pattern and the conjugated system linking the cyano and ethoxycarbonyl groups. The fluorophenyl moiety introduces electronegativity and steric bulk, potentially enhancing binding affinity in biological systems.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FN₃O₂ |
| Molecular Weight | 303.33 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate |
| Configuration | E (trans) |
Synthesis and Preparation
While explicit synthetic routes for this compound remain undocumented, analogous piperazine-containing molecules suggest multi-step protocols involving:
-
Piperazine functionalization: Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
-
Knoevenagel condensation: Coupling the piperazine intermediate with ethyl cyanoacetate to form the α,β-unsaturated ester .
Reaction conditions likely require anhydrous solvents (e.g., THF or DMF), base catalysts (e.g., piperidine), and controlled temperatures to optimize yield and stereoselectivity. The absence of detailed procedures underscores the need for methodological publication.
| Compound | Target | Activity |
|---|---|---|
| Aripiprazole | D₂/5-HT₁A receptors | Antipsychotic |
| Trifluoperazine | Calmodulin | Antianxiety |
| Target Compound (Hypothesized) | Serotonin transporters | Antidepressant (speculative) |
Research Findings and Applications
Challenges in Development
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